(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
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Overview
Description
®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a chiral compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 7-position on the cyclopenta[b]pyridine ring system. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated cyclopentene derivative with a suitable nitrogen source, followed by hydroxylation at the 7-position. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes and for developing chiral drugs.
Medicine
In medicine, ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol include other cyclopenta[b]pyridine derivatives with different substituents at the 2- and 7-positions. Examples include:
- 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- 2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Uniqueness
What sets ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol apart from similar compounds is its specific combination of a chlorine atom at the 2-position and a hydroxyl group at the 7-position. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
(7R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m1/s1 |
InChI Key |
XZVGQEYEEUNMQM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1O)N=C(C=C2)Cl |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Cl |
Origin of Product |
United States |
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